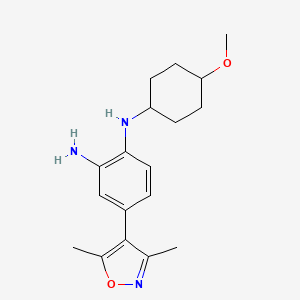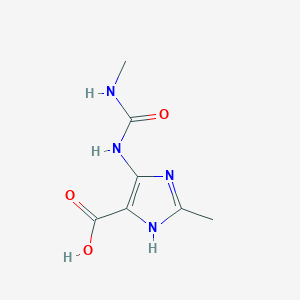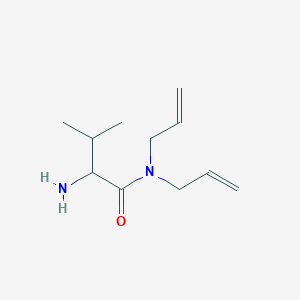
7-Amino-3-ethyl-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Amino-3-ethyl-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This particular compound is notable for its unique structural features, which include an amino group at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 4th position of the chromen-2-one core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the starting materials would include a suitably substituted phenol and a β-ketoester with the desired ethyl and methyl groups.
-
Pechmann Condensation
Reagents: Substituted phenol, β-ketoester.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Conditions: Typically carried out under reflux conditions with the removal of water to drive the reaction to completion.
-
Industrial Production Methods
Green Chemistry Approaches: Recent advancements have focused on using environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact of the synthesis process. For example, the use of ionic liquids and microwave-assisted synthesis has been explored to enhance reaction efficiency and selectivity.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidation of the amino group can lead to the formation of nitro derivatives or other oxidized products.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
Products: Reduction of the chromenone core can lead to the formation of dihydro derivatives.
-
Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in polar solvents with or without catalysts.
Products: Substitution reactions can introduce various functional groups at the amino or ethyl positions.
科学研究应用
7-Amino-3-ethyl-4-methyl-2H-chromen-2-one has been extensively studied for its applications in various scientific fields:
-
Chemistry
- Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
- Employed in the synthesis of other complex organic molecules as a building block.
-
Biology
- Acts as a fluorescent marker for studying biological processes and imaging.
- Used in enzyme assays to monitor the activity of specific enzymes.
-
Medicine
- Investigated for its potential anticancer, antimicrobial, and antiviral activities.
- Explored as a candidate for drug development due to its ability to interact with various biological targets.
-
Industry
- Utilized in the production of dyes, optical brighteners, and other industrial chemicals.
- Applied in the development of materials for electronic and photonic devices.
作用机制
The mechanism of action of 7-Amino-3-ethyl-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their activity and function.
- Receptors: It may bind to specific receptors, modulating their signaling pathways.
-
Pathways Involved
- The compound can influence cellular processes such as apoptosis, cell proliferation, and signal transduction by interacting with key proteins and enzymes involved in these pathways.
相似化合物的比较
7-Amino-3-ethyl-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives to highlight its uniqueness:
-
Similar Compounds
- 7-Amino-4-methylcoumarin
- 3-Ethyl-7-hydroxycoumarin
- 4-Methyl-7-hydroxycoumarin
-
Uniqueness
- The presence of both amino and ethyl groups in the structure provides unique chemical and biological properties.
- Its specific substitution pattern enhances its fluorescence properties, making it a valuable tool in analytical and biological applications.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
7-amino-3-ethyl-4-methylchromen-2-one |
InChI |
InChI=1S/C12H13NO2/c1-3-9-7(2)10-5-4-8(13)6-11(10)15-12(9)14/h4-6H,3,13H2,1-2H3 |
InChI 键 |
QELJSRMHQJVTAT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C2=C(C=C(C=C2)N)OC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)







![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)


![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)

